molecular formula C5H14N2O2+2 B1201367 L-ornithinium(2+)

L-ornithinium(2+)

Cat. No. B1201367
M. Wt: 134.18 g/mol
InChI Key: AHLPHDHHMVZTML-BYPYZUCNSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

L-ornithinium(2+) is the L-enantiomer of ornithinium(2+). It has a role as a human metabolite. It is a conjugate acid of a L-ornithinium(1+).

Scientific Research Applications

1. Molecular Associations and Crystal Structures L-ornithinium(2+) has been studied for its role in molecular associations and crystal structures. The crystal structure of L-ornithinium α-ketoglutarate was analyzed, revealing insights into the conformational versatility of L-ornithine and α-ketoglutaric acid, illustrated by the hydrogen-bond network and electrostatic charges in the crystal (Allouchi et al., 2014).

2. Applications in Biochemistry Research in biochemistry has investigated the use of L-ornithinium(2+) in various processes. For example, studies have explored its role in the metabolism of Escherichia coli (Vogel & Bonner, 1956).

3. Nonlinear Optical (NLO) Crystal Development L-ornithinium dipicrate (LODP), a compound involving L-ornithine, has been synthesized for use in nonlinear optical applications. This research indicates the potential of L-ornithinium(2+) in developing materials with unique optical properties (Balaprabhakaran et al., 2015).

4. Structural Analysis in Molecular Biology The structural aspects of L-ornithinium(2+) have been analyzed in molecular biology studies, contributing to understanding the conformational states of various compounds (Llinás et al., 1976).

5. In Agricultural Science Studies in agricultural science have explored the effects of L-ornithine application on improving drought tolerance in sugar beet plants, highlighting its potential use in enhancing plant resilience under stress (Hussein et al., 2019).

6. Metabolic Engineering for L-ornithine Production Metabolic engineering of Corynebacterium glutamicum has been undertaken to enhance L-ornithine production, a key area of interest due to its industrial applications (Kim et al., 2015).

properties

Product Name

L-ornithinium(2+)

Molecular Formula

C5H14N2O2+2

Molecular Weight

134.18 g/mol

IUPAC Name

[(1S)-4-azaniumyl-1-carboxybutyl]azanium

InChI

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+2/t4-/m0/s1

InChI Key

AHLPHDHHMVZTML-BYPYZUCNSA-P

Isomeric SMILES

C(C[C@@H](C(=O)O)[NH3+])C[NH3+]

Canonical SMILES

C(CC(C(=O)O)[NH3+])C[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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